molecular formula C19H14N4O3S B10914030 5-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10914030
M. Wt: 378.4 g/mol
InChI Key: WRTLXIGPBISHTD-UHFFFAOYSA-N
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Description

5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a benzothiazole moiety linked to a pyrazole ring through an anilino carbonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole moiety can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves coupling the benzothiazole and pyrazole intermediates through an anilino carbonyl bridge, which can be achieved using reagents such as carbodiimides or acyl chlorides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
  • 5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER
  • 5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

Uniqueness

The uniqueness of 5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific structural features, which confer distinct electronic and steric properties. These properties can enhance its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

5-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C19H14N4O3S/c1-23-16(13(10-20-23)19(25)26)17(24)21-12-8-6-11(7-9-12)18-22-14-4-2-3-5-15(14)27-18/h2-10H,1H3,(H,21,24)(H,25,26)

InChI Key

WRTLXIGPBISHTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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